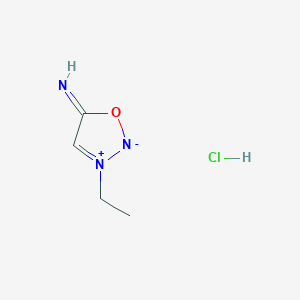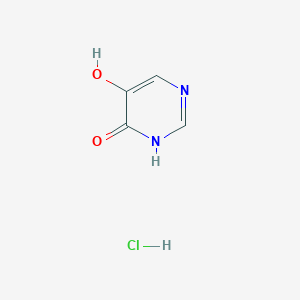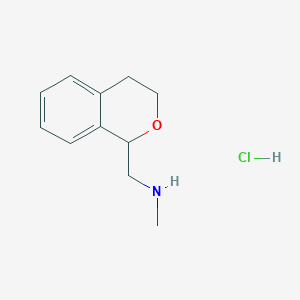
2,2-Dimethyl-4'-thiomethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4’-thiomethylbutyrophenone is a chemical compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . Its IUPAC name is 2,2-dimethyl-1-[4-(methylsulfanyl)phenyl]-1-butanone . The compound is intended for research use only.
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-4’-thiomethylbutyrophenone is 1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 . Its canonical SMILES is CCC©©C(=O)C1=CC=C(C=C1)SC .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.35 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds . The topological polar surface area of the compound is 42.4 Ų . The compound has a complexity of 215 .Aplicaciones Científicas De Investigación
Biodegradation of Plastic Monomers
Research on the biodegradation of plastic monomers like 2,6-Dimethylphenol by Mycobacterium neoaurum indicates the microbial potential for remediating environments contaminated with certain plastic residues. This study provides insights into microbial degradation pathways, which could inform the development of bioremediation strategies for similar compounds (Ji et al., 2019).
Photocycloaddition Reactions
Research into the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one demonstrates the compound's reactivity under light irradiation, highlighting its potential in synthesizing complex molecular structures through regio- and stereospecific reactions (Margaretha et al., 2007).
Solid-State Structures of Dimethyl Bithiophenedicarboxylates
The synthesis and characterization of dimethyl bithiophenedicarboxylates reveal the impact of structural conformation on electronic properties, suggesting applications in materials science and organic electronics (Pomerantz et al., 2002).
Photoinitiated Cross-Linking
Investigations into the photoinitiated cross-linking of thiol–methacrylate systems using dimethacrylate polyethers showcase the development of advanced materials with tailored properties for various industrial applications (Lecamp et al., 2001).
In Vitro Anticancer Activity of Rhenium(I) Complexes
Studies on rhenium(I) tricarbonyl aqua complexes reveal promising anticancer properties, offering insights into the design of novel therapeutic agents capable of overcoming drug resistance (Knopf et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRTZRDRIZZJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642429 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4'-thiomethylbutyrophenone | |
CAS RN |
898765-31-6 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(methylthio)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

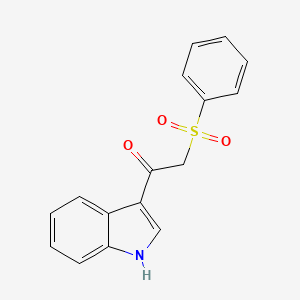
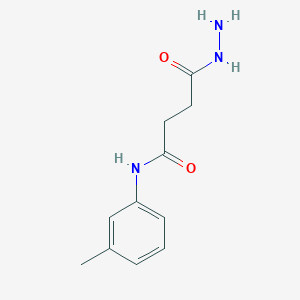

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
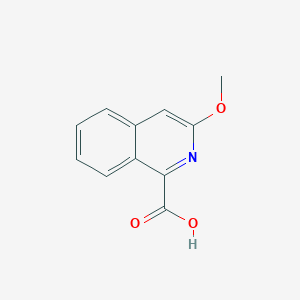
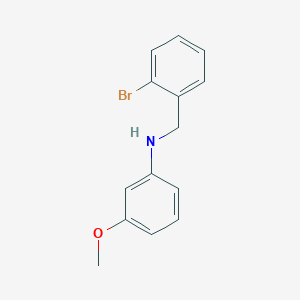
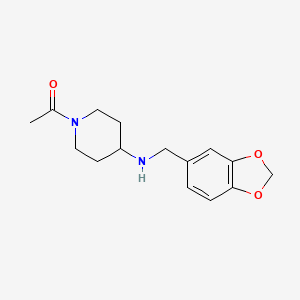
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
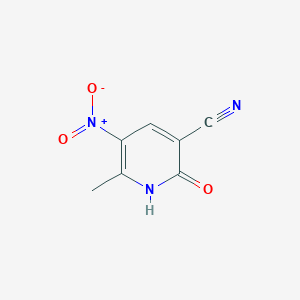
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

